tert-Butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-11-10-16-8-7-12(11)13-6-5-9-17(13)14(18)19-15(2,3)4/h7-8,10,13H,5-6,9H2,1-4H3 |
InChI Key |
QYQMGDOBYJCYDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the 3-Methylpyridin-4-yl Group: This step involves the coupling of the pyrrolidine ring with a 3-methylpyridin-4-yl halide or boronic acid derivative using palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrolidine ring to its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands for asymmetric synthesis.
Biology:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.
- Used as a precursor in the synthesis of bioactive compounds.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate is primarily determined by its interactions with molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses. The specific pathways involved depend on the context of its application, such as its use as a drug or a chemical reagent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Pyrrolidine vs. Piperidine Derivatives
- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (): Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered). Substituent Position: Pyridin-3-yl vs. pyridin-4-yl. The 3-position on pyridine may reduce steric hindrance compared to the 4-position, affecting intermolecular interactions. Functional Groups: An amino group at position 4 introduces a basic center, enhancing solubility in aqueous media compared to the methyl-substituted target compound .
Substituent Effects on Pyridine Derivatives
- This contrasts with the electron-donating methyl group in the target compound, which may stabilize positive charges in intermediates . Steric Effects: The bulky dimethoxymethyl group could hinder access to reactive sites, whereas the 3-methyl group in the target compound offers minimal steric interference .
- (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (): Fluorine Substitution: Fluorine’s electronegativity enhances metabolic stability and binding specificity in drug candidates. Hydroxymethyl Group: Introduces polarity, improving water solubility compared to the hydrophobic methyl group in the target compound .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Metabolic Stability : The Boc group in the target compound may delay enzymatic degradation compared to unprotected amines, as seen in glutathione S-transferase studies ().
- Biological Activity : Pyridine-containing pyrrolidines often exhibit kinase inhibition or antimicrobial activity. However, substituent variations (e.g., bromo vs. methyl) significantly modulate potency and selectivity .
- Synthetic Utility : The target compound’s simplicity makes it a versatile intermediate, whereas complex derivatives () require multi-step functionalization .
Biological Activity
tert-Butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C15H22N2O2
- Molecular Weight : 262.35 g/mol
- CAS Number : 1352540-78-3
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antiviral Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, studies have shown that certain pyrrolidine derivatives demonstrate significant antiviral activity against various viruses, including:
- Tobacco Mosaic Virus (TMV) : Compounds similar to this compound have shown protective effects against TMV, with curative activities reaching up to 69.1% at specific concentrations .
2. Anti-inflammatory Properties
The compound has been linked to anti-inflammatory activities. Certain related compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs, suggesting potential for therapeutic applications in inflammatory diseases .
3. Antibacterial Activity
Pyrrolidine derivatives have been explored for their antibacterial properties. Some studies report that these compounds exhibit activity against Gram-positive bacteria like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested:
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral enzymes crucial for replication.
- Modulation of Inflammatory Pathways : The anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and enzymes.
Research Findings and Case Studies
A review of recent literature highlights several studies focused on pyrrolidine derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing tert-Butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate?
- Methodological Answer : A common approach involves coupling a pre-functionalized pyrrolidine core with a 3-methylpyridin-4-yl moiety. For example, General Procedure A (as described for structurally analogous piperazine derivatives) employs a Boc-protected intermediate, followed by deprotection and purification via silica gel chromatography using hexanes/EtOAc (1:1) with 0.25% triethylamine to minimize acidic degradation . Reaction optimization may include adjusting equivalents of coupling reagents (e.g., EDCI/HOBt) and monitoring progress via TLC or LC-MS.
Q. What analytical techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR is essential to verify substituent positions and Boc-group integrity. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in 1H NMR.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns.
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray analysis using programs like SHELXL (for refinement) or SHELXS (for structure solution) is recommended .
Q. What safety protocols should be followed during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, respiratory protection (N95 mask), and safety goggles to prevent inhalation or contact with skin/eyes .
- Ventilation : Use a fume hood for weighing and reactions.
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for stereoselective synthesis of the pyrrolidine ring?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP catalysts to control stereochemistry at the pyrrolidine C2 position.
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DCM) may enhance reaction rates, while additives like molecular sieves can mitigate moisture interference.
- Temperature Control : Lower temperatures (0–5°C) reduce racemization risks during Boc-deprotection with TFA .
Q. How can computational modeling aid in predicting physicochemical properties or reactivity?
- Methodological Answer :
- Quantum Chemistry Tools : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites.
- QSPR Models : Use software like CC-DPS to correlate structural features with solubility, logP, or stability, leveraging databases of analogous pyrrolidine derivatives .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for drug discovery .
Q. How should researchers resolve discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer :
- Cross-Validation : Compare NMR and HPLC data with literature values for structurally similar compounds (e.g., tert-butyl piperidine-carboxylates) to identify impurities or stereochemical mismatches .
- Advanced Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers and quantify enantiomeric excess.
- Crystallographic Refinement : Re-refine X-ray data using SHELXL to confirm bond angles and torsional conformations .
Q. What strategies mitigate decomposition during purification?
- Methodological Answer :
- Acidic Stabilizers : Add 0.1% formic acid to mobile phases in reverse-phase HPLC to protonate basic pyridine moieties and prevent column adsorption.
- Flash Chromatography : Use gradient elution (e.g., 5–50% EtOAc in hexanes) with neutral alumina to avoid silica-induced decomposition .
- Lyophilization : For hygroscopic intermediates, freeze-dry under high vacuum to remove residual solvents without thermal degradation .
Data Contradiction Analysis
Q. How to address conflicting solubility reports in different solvents?
- Methodological Answer :
- Solvent Screening : Systematically test solubility in DMSO, methanol, and chloroform using UV-Vis spectroscopy or gravimetric analysis.
- Temperature-Dependent Studies : Measure solubility at 25°C vs. 40°C to identify thermally driven aggregation or polymorphic transitions.
- Literature Benchmarking : Compare results with tert-butyl pyrrolidine derivatives (e.g., tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate) to contextualize anomalies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
